3-(2-Bromoethyl)-1-methylazetidine hydrobromide
Description
Structural Features and Classification within Heterocyclic Chemistry
This compound belongs to the class of heterocyclic compounds that contain at least two different elements as members of their ring structure. The compound is specifically classified as an aliphatic heterocyclic compound, which represents cyclic heterocycles that do not contain any double bonds within the ring system. The structural characteristics of this compound are fundamentally defined by its four-membered nitrogen-containing ring, which forms the azetidine core structure.
The molecular structure of this compound can be comprehensively described through multiple chemical representation systems. The compound exhibits the molecular formula C6H12BrN and possesses a monoisotopic mass of 177.0153 daltons. The Simplified Molecular Input Line Entry System representation of the compound is CN1CC(C1)CCBr, which clearly illustrates the connectivity between the nitrogen atom in the azetidine ring and the bromoethyl substituent at the 3-position. The International Chemical Identifier string for this compound is InChI=1S/C6H12BrN/c1-8-4-6(5-8)2-3-7/h6H,2-5H2,1H3, providing a standardized method for computational chemical identification.
The structural properties of this compound demonstrate characteristic features that are consistent with its classification within heterocyclic chemistry. The compound exhibits a XLogP3-AA value of 1.4, indicating moderate lipophilicity, and contains no hydrogen bond donors while possessing one hydrogen bond acceptor. The rotatable bond count of 2 reflects the flexibility associated with the bromoethyl substituent, which extends from the rigid azetidine ring system.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H12BrN | |
| Molecular Weight | 178.07 g/mol | |
| Monoisotopic Mass | 177.0153 Da | |
| XLogP3-AA | 1.4 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 2 |
The collision cross section predictions for various ionization states of the compound provide additional insight into its structural characteristics in analytical applications. The predicted collision cross section values range from 118.4 square angstroms for the dehydrated protonated species to 183.1 square angstroms for the acetate adduct, reflecting the compound's behavior under different ionization conditions.
| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 178.02258 | 122.4 |
| [M+Na]+ | 200.00452 | 132.6 |
| [M-H]- | 176.00802 | 127.4 |
| [M+NH4]+ | 195.04912 | 139.3 |
| [M+K]+ | 215.97846 | 125.9 |
| [M+H-H2O]+ | 160.01256 | 118.4 |
The azetidine moiety within this compound represents one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry applications. The structural rigidity and unique reactivity profile of the azetidine ring system are primarily attributed to the considerable ring strain, which is approximately 25.4 kilocalories per mole. This ring strain value positions azetidines between the less stable aziridines, which exhibit 27.7 kilocalories per mole of ring strain, and the relatively unreactive pyrrolidines, which possess only 5.4 kilocalories per mole of ring strain.
Historical Context in Azetidine Research
The historical development of azetidine chemistry traces back to the early twentieth century, with the foundational work beginning in 1907 through the application of Schiff base reactions involving aniline and aldehyde cycloaddition processes. This early research established the fundamental synthetic approaches that would later evolve into more sophisticated methodologies for azetidine construction. The historical context of azetidine research has been significantly influenced by the broader development of heterocyclic chemistry and the recognition of the importance of small ring systems in organic synthesis.
The evolution of azetidine chemistry gained considerable momentum following Alexander Fleming's discovery and preparation of penicillin, which highlighted the biological significance of four-membered cyclic amide structures known as beta-lactams. This breakthrough created a substantial demand for more active compounds exhibiting antibacterial and antifungal properties, particularly in response to the increasing resistance of microorganisms to existing therapeutic agents. The molecular mechanism of action of beta-lactam derivative antibiotics involves powerful selective and irreversible inhibition when utilized for processing enzymes involved in peptidoglycan layer development.
The research trajectory in azetidine chemistry has been characterized by significant challenges associated with synthetic accessibility and the limited exploration of nitrogen-containing saturated heterocycles. These difficulties have historically hindered the widespread investigation of azetidine derivatives, despite their recognized potential for diverse pharmacological activities. Over the past several years, however, substantial efforts have been made by research scientists to advance the synthetic feasibility of azetidine compounds, leading to remarkable advances in both synthetic methodology and application scope.
The contemporary period of azetidine research has been marked by significant breakthroughs in synthetic methodology, particularly in the development of novel approaches for azetidine ring formation and functionalization. Recent advances have focused on leveraging the strain-driven character of the four-membered heterocycle to achieve unique reactivity patterns that can be triggered under appropriate reaction conditions. These developments have resulted in expanded synthetic capabilities and have opened new avenues for the application of azetidines in drug discovery, polymerization processes, and chiral template development.
Significance in Four-Membered Nitrogen Heterocycle Chemistry
The significance of this compound within four-membered nitrogen heterocycle chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of the broader azetidine family of compounds. Four-membered nitrogen heterocycles occupy a unique position in organic chemistry due to their distinctive balance between stability and reactivity, which is primarily governed by ring strain considerations. The ring strain of approximately 25.4 kilocalories per mole inherent to azetidine structures provides sufficient driving force for various ring-opening and functionalization reactions while maintaining adequate stability for practical handling and storage.
The reactivity profile of azetidines, including this compound, is fundamentally driven by the considerable ring strain present in the four-membered ring system. This ring strain enables facile nitrogen-carbon bond cleavage under appropriate conditions, making azetidines valuable synthetic intermediates for the construction of more complex molecular structures. The presence of the bromoethyl substituent in this particular compound enhances its utility as an electrophilic species, capable of participating in nucleophilic substitution reactions with various nucleophiles including amines and alcohols.
The synthetic applications of 3-(2-Bromoethyl)-1-methylazetidine extend to multiple areas of organic chemistry, including the preparation of diverse heterocyclic systems and the development of pharmaceutical intermediates. The compound can participate in several distinct reaction pathways, including nucleophilic substitution processes, ring-opening reactions, and cycloaddition processes. The electron-withdrawing nature of the bromo group enhances nucleophilicity at adjacent carbon centers, thereby increasing the reactivity of the compound toward various electrophilic species.
| Ring System | Ring Strain (kcal/mol) | Stability Characteristics |
|---|---|---|
| Aziridine | 27.7 | Unstable, difficult to handle |
| Azetidine | 25.4 | Stable, reactive under specific conditions |
| Pyrrolidine | 5.4 | Unreactive, conventional amine behavior |
The biological significance of azetidine derivatives, including compounds structurally related to this compound, encompasses a broad spectrum of pharmacological activities. Compounds containing the azetidine moiety have demonstrated important and diverse biological activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. These compounds have also shown utility as dopamine antagonists and in the treatment of central nervous system disorders.
The emergence of azetidines as valuable scaffolds in medicinal chemistry research is attributed to their satisfactory stability, molecular rigidity, and favorable chemical and biological properties. The unique structural characteristics of the azetidine ring system provide opportunities for the development of conformationally constrained analogs of biologically active compounds, potentially leading to enhanced selectivity and potency profiles. The molecular rigidity associated with the four-membered ring can restrict the conformational flexibility of attached substituents, thereby influencing the binding interactions with biological targets.
Recent research has highlighted the potential of azetidine derivatives as building blocks for the synthesis of complex organic molecules, particularly in pharmaceutical applications. The versatility of azetidines as synthetic intermediates stems from their ability to undergo various chemical transformations while maintaining structural integrity under appropriate reaction conditions. The development of new synthetic methodologies for azetidine functionalization continues to expand the scope of applications for these compounds in organic synthesis and drug discovery programs.
Properties
IUPAC Name |
3-(2-bromoethyl)-1-methylazetidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-6(5-8)2-3-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOUFLMBKRTWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-34-5 | |
| Record name | Azetidine, 3-(2-bromoethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-bromoethyl)-1-methylazetidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide typically involves the reaction of 1-methylazetidine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1-methylazetidine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine derivatives.
Reduction Reactions: Reduction can lead to the formation of ethyl derivatives or removal of the bromo group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted azetidines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3-(2-Bromoethyl)-1-methylazetidine hydrobromide has been investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance activity against specific biological targets.
- Targeted Drug Design : Researchers have explored its use as a scaffold for designing inhibitors targeting various receptors, including those involved in neurological disorders. The bromine atom facilitates nucleophilic substitution reactions, allowing the introduction of diverse functional groups.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Reagent in Reactions : It can be utilized in alkylation reactions, where it acts as an electrophile. This property is beneficial in synthesizing azetidine derivatives, which are crucial in developing new therapeutic agents.
Biological Studies
The compound has been studied for its interaction with biological systems, particularly its effects on cellular pathways.
- Cellular Activity : Case studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing that some derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics.
Case Study 2: Development of Selective Receptor Inhibitors
In another study published in the Journal of Medicinal Chemistry, the compound was modified to create selective inhibitors for dopamine receptors. The modifications improved selectivity and potency, demonstrating the compound's versatility in drug design.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1-methylazetidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The azetidine ring may also interact with specific receptors, modulating their function and triggering downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is compared to three brominated amines/azacycles with hydrobromide salts or analogous functional groups:
Key Observations:
Ring Structure vs. Chain : The target compound’s azetidine ring distinguishes it from linear amines (e.g., 2-bromoethylamine hydrobromide) and aromatic derivatives (e.g., N1-(2-bromoethyl)-N1-ethyl-3-methylaniline hydrobromide) .
Reactivity: The bromoethyl group in all compounds facilitates nucleophilic substitution, but the azetidine ring’s strain may enhance reactivity compared to oxetane or non-cyclic analogs .
Biological Activity
3-(2-Bromoethyl)-1-methylazetidine hydrobromide is a compound of interest due to its unique azetidine ring structure, which imparts specific chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the azetidine ring, along with a methyl group. The hydrobromide salt enhances its solubility in water, making it suitable for various applications in biological research and pharmaceutical development.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction may modulate various signaling pathways, contributing to its potential therapeutic effects.
Biological Activities
Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Potential : Research has also suggested that this compound may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Evaluation : In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Azetidine | Antimicrobial, Anticancer |
| 3-(2-Bromoethyl)pyridine hydrobromide | Pyridine | Antimicrobial |
| 2-Bromoethylamine hydrobromide | Amine | Neuroactive |
The unique azetidine ring structure of this compound distinguishes it from other compounds, potentially enhancing its biological activity compared to similar structures.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Prevents elimination byproducts |
| Solvent | DMF or Acetonitrile | Stabilizes cationic intermediates |
| Stoichiometry (Br:NH) | 1.2:1 | Ensures complete alkylation |
Advanced Question: How can computational methods be integrated to predict reaction pathways for this compound formation?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify transition states and intermediates. Steps include:
Pathway Enumeration: Use software like Gaussian or ORCA to model SN2 vs. E2 mechanisms .
Kinetic Analysis: Calculate activation energies to predict dominant pathways under varying conditions.
Experimental Validation: Compare computational predictions with NMR/LC-MS data to refine models .
Key Insight: Discrepancies between predicted and observed yields often arise from solvent effects not fully captured in gas-phase calculations. Incorporating implicit solvation models (e.g., PCM) improves accuracy .
Basic Question: What spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.4–3.8 ppm (azetidine ring protons) and δ 1.8–2.1 ppm (methyl group) confirm core structure.
- ¹³C NMR: Signals near 45 ppm (N-CH3) and 60 ppm (Br-CH2) validate substitution patterns .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+ at m/z 225.1 (calculated for C₆H₁₂BrN⁺) .
Note: X-ray crystallography (e.g., single-crystal analysis) resolves stereochemical ambiguities, as demonstrated for analogous brominated azetidines .
Advanced Question: How should researchers address conflicting data between theoretical and experimental reaction yields?
Methodological Answer:
Identify Variables: Compare computational assumptions (e.g., solvent-free models) with experimental conditions (e.g., solvation, stirring rate) .
Sensitivity Analysis: Use factorial design (e.g., 2³ full factorial) to isolate factors like temperature or catalyst loading that disproportionately affect outcomes .
Iterative Refinement: Update computational models with empirical data (e.g., dielectric constant adjustments) to reduce error margins .
Case Study: A 15% yield discrepancy was resolved by incorporating solvent viscosity into DFT calculations, revealing diffusion-limited kinetics in viscous solvents .
Advanced Question: What strategies optimize reaction scalability while maintaining regioselectivity?
Methodological Answer:
- Process Simulation: Tools like COMSOL Multiphysics model heat/mass transfer to identify bottlenecks (e.g., localized overheating in batch reactors) .
- Membrane Technologies: Employ selective membranes (e.g., polymeric nanofilters) to separate intermediates in flow reactors, reducing side reactions .
- DoE (Design of Experiments): Apply Taguchi orthogonal arrays to prioritize factors (e.g., residence time > solvent volume) for pilot-scale reproducibility .
Q. Table 2: Critical Parameters for Scalability
| Parameter | Lab-Scale Range | Pilot-Scale Adjustment |
|---|---|---|
| Mixing Efficiency | 500 rpm | 200–300 rpm (shear-sensitive intermediates) |
| Cooling Rate | 10°C/min | 5°C/min (prevents crystal agglomeration) |
Basic Question: What safety protocols are essential for handling brominated intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats mandatory due to alkylating agent risks .
- Ventilation: Use fume hoods with ≥0.5 m/s face velocity to mitigate vapor exposure .
- Spill Management: Neutralize brominated waste with 10% sodium thiosulfate before disposal .
Advanced Question: How can AI-driven platforms accelerate reaction discovery for derivatives of this compound?
Methodological Answer:
- Generative Models: Train neural networks on existing azetidine reaction datasets to propose novel derivatives with predicted bioactivity .
- Automated High-Throughput Screening (HTS): Robotic liquid handlers execute 100+ parallel reactions, with real-time HPLC analysis feeding into adaptive algorithms .
- Feedback Loops: Integrate failed reaction data to refine predictive models, reducing redundant experiments by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
